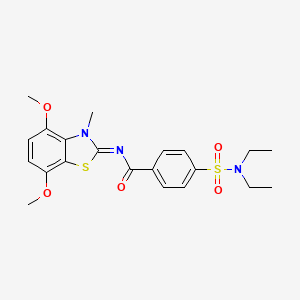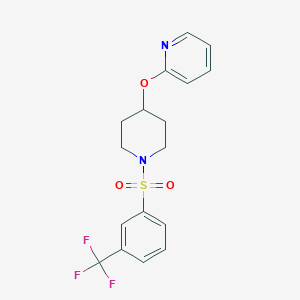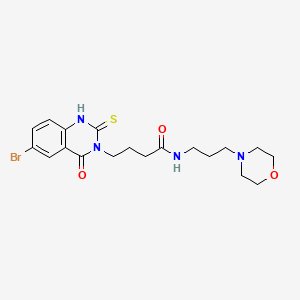![molecular formula C18H21FN2OS B2444644 N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]cyclopentanecarboxamide CAS No. 946228-00-8](/img/structure/B2444644.png)
N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]cyclopentanecarboxamide” is a complex organic molecule. It contains a cyclopentanecarboxamide group, a thiazole group (a five-membered ring containing nitrogen and sulfur), and a fluorophenyl group (a phenyl ring with a fluorine atom attached) .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole ring, the fluorophenyl group, and the cyclopentanecarboxamide group. The exact 3D structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiazole ring, the fluorophenyl group, and the cyclopentanecarboxamide group. The thiazole ring, for example, is known to participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could influence its polarity and the thiazole ring could contribute to its aromaticity .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Pharmacology
In medicinal chemistry, the compound has been evaluated for its potential as an orexin receptor antagonist, highlighting its relevance in sleep disorder therapies. The study conducted by Renzulli et al. (2011) on the metabolism of SB-649868, a closely related compound, provides insights into its pharmacokinetics, including its metabolism and elimination pathways. This research underscores the compound's potential in developing treatments for insomnia, emphasizing its metabolism through oxidation and its significant excretion via feces (Renzulli et al., 2011).
Additionally, the development of fluorine-18-labeled 5-HT1A antagonists, as investigated by Lang et al. (1999), showcases the compound's application in neuroimaging, particularly in positron emission tomography (PET) studies. This application is crucial for understanding serotonin receptor distribution in the brain, which has implications for studying psychiatric disorders and their treatments (Lang et al., 1999).
Biochemical Applications
In biochemistry, the compound's utility is exemplified in the study of intermediate-conductance Ca2+-activated K+ channel modulators. Research by Parihar et al. (2003) on the proliferation effects of specific modulators on prostate cancer cells highlights the compound's role in uncovering new therapeutic targets for cancer treatment. Such studies are pivotal in the ongoing search for effective cancer treatments, emphasizing the compound's importance in cancer research (Parihar et al., 2003).
Chemical Synthesis and Drug Design
The compound's role extends into chemical synthesis and drug design, where its incorporation into novel fluorophores and anticancer agents demonstrates its versatility. The synthesis of efficient color-tunable fluorophores, as discussed by Witalewska et al. (2019), showcases the compound's contribution to the development of advanced materials for imaging applications. Such research is fundamental in advancing diagnostic tools and methodologies (Witalewska et al., 2019).
Moreover, the synthesis and anticancer evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides by Ravinaik et al. (2021) highlight the compound's potential in creating new chemotherapeutic agents. Such research not only advances our understanding of cancer biology but also aids in the discovery of more effective cancer treatments (Ravinaik et al., 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2OS/c1-12-16(10-11-20-17(22)13-4-2-3-5-13)23-18(21-12)14-6-8-15(19)9-7-14/h6-9,13H,2-5,10-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUFWTWKMVBFRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNC(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-acetylphenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2444563.png)


![2-[(3-bromo-4-fluorophenyl)(cyano)amino]-N,N-bis(propan-2-yl)acetamide](/img/structure/B2444566.png)


![(Z)-ethyl 2-(2,5-dimethoxybenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2444571.png)


![5-(2,3-dihydro-1H-inden-5-yl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2444576.png)


![Methyl (1-{[(3-iodo-4-methoxyphenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2444583.png)
![2-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2444584.png)